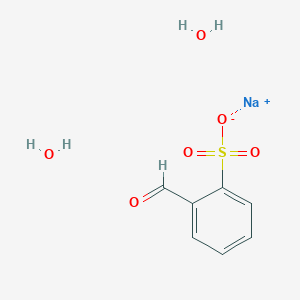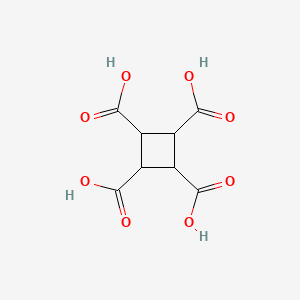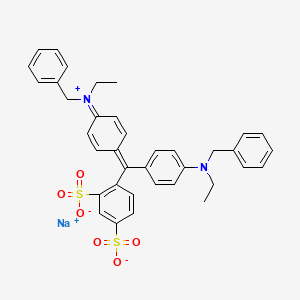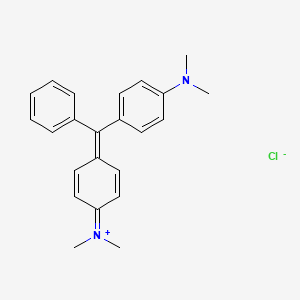
meso-1,2-Dibromo-1,2-diphenylethane
Descripción general
Descripción
Meso-1,2-Dibromo-1,2-diphenylethane is used to study the reaction of ± and meso-SBr2 with 9-substituted fluorenide ions in dimethyl sulfoxide . It undergoes electrochemical dehalogenation in acetonitrile .
Synthesis Analysis
Meso-1,2-Dibromo-1,2-diphenylethane undergoes electrochemical dehalogenation in acetonitrile . It is reduced by electrogenerated C60−3 . It was used to study the reaction of ± and meso-SBr2 with 9-substituted fluorenide ions in dimethyl sulfoxide .
Molecular Structure Analysis
The molecular formula of meso-1,2-Dibromo-1,2-diphenylethane is C14H12Br2 . The InChI key is GKESIQQTGWVOLH-UHFFFAOYNA-N .
Chemical Reactions Analysis
Meso-1,2-Dibromo-1,2-diphenylethane undergoes electrochemical dehalogenation in acetonitrile . It is reduced by electrogenerated C60−3 . It was used to study the reaction of ± and meso-SBr2 with 9-substituted fluorenide ions in dimethyl sulfoxide .
Physical And Chemical Properties Analysis
Meso-1,2-Dibromo-1,2-diphenylethane is a white to pale cream solid . Its melting point is approximately 241°C (dec.) . It is insoluble in water .
Aplicaciones Científicas De Investigación
Electrochemical Reduction : Meso-1,2-Dibromo-1,2-diphenylethane is reduced to trans-stilbene at the mercury electrode in a process substantiated as a two-electron process yielding trans-olefin and Br− ions. This indicates a "synchronous concerted" reduction mechanism (Inesi & Rampazzo, 1974).
Bromination Reactions : The reaction of (Z)-1,2-diphenylethene with brominating reagents and solvents has been studied to determine the best conditions for yielding (d,l)-1,2-dibromo-1,2-diphenylethane without significant formation of meso-1,2-dibromo-1,2-diphenylethane (Amburgey-Peters & Haynes, 2005).
Dehalogenation Mechanisms : The electrochemical dehalogenation of meso- and (±)-1,2-dibromo-1,2-diphenylethane has been examined, suggesting a stepwise addition of electrons rather than a concerted two-electron addition, allowing bond rotation at an intermediate stage (Fawell, Avraamides, & Hefter, 1990).
Isomerism Study : The Raman spectra of meso-1,2-dibromo-1,2-diphenylethane and related compounds have been analyzed, revealing insights into rotational isomerism in these molecules (Chiu, Huang, & Chia, 1972).
Reactions with Diazastannylene : The reaction of meso-1,2-dibromo-1,2-diphenylethane with a bis(amino)stannylene has been studied, leading to the formation of bis(amino)dihalogenstannanes and demonstrating the dehalogenation of hydrocarbons (Veith & Müller, 1988).
Crystallography : The crystal and molecular structures of meso-1,2-dinitro-1,2-diphenylethane have been determined, providing valuable information for understanding the molecular arrangements of such compounds (Koh, Lam, Sim, & Huang, 1993).
Stereospecific Dyotropic Racemisation : Studies have confirmed stereospecific dyotropic racemisation in enantiopure D and L-1,2-dibromo-1,2-diphenylethane, providing a deeper understanding of rearrangement processes in organic chemistry (Braddock et al., 2012).
Mecanismo De Acción
Safety and Hazards
Meso-1,2-Dibromo-1,2-diphenylethane causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, wash face, hands and any exposed skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
[(1R,2S)-1,2-dibromo-2-phenylethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKESIQQTGWVOLH-OKILXGFUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292410 | |
| Record name | Meso-Stilbene dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
meso-1,2-Dibromo-1,2-diphenylethane | |
CAS RN |
13440-24-9 | |
| Record name | meso-1,2-Dibromo-1,2-diphenylethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13440-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meso-Stilbene dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis-, (R*,S*)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[(5-bromopyridine-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B7791071.png)



![1-Cyano-3-[4-(propan-2-yl)phenyl]guanidine](/img/structure/B7791081.png)







